Perfluorodecyl bromide

Description

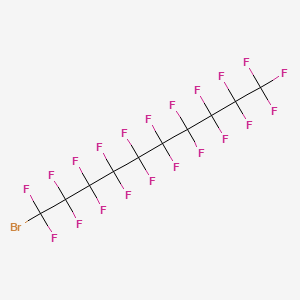

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAULFRGWRHHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC10F21, C10BrF21 | |

| Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184725 | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-43-7 | |

| Record name | Perfluorodecyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubrodec [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohenicosafluorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUBRODEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Perfluorodecyl Bromide (CAS 307-43-7)

Introduction

Perfluorodecyl bromide, identified by the CAS Registry Number 307-43-7, is a fully fluorinated organobromine compound.[1][2] Also known as 1-Bromohenicosafluorodecane, this substance belongs to the class of perfluorocarbons (PFCs), which are characterized by the replacement of all hydrogen atoms with fluorine atoms on a carbon backbone.[1] This extensive fluorination imparts unique physicochemical properties, including high density, chemical inertness, thermal stability, and hydrophobicity. These characteristics make this compound and related compounds valuable in specialized laboratory and industrial applications, including as reagents in chemical synthesis and as components in advanced materials. This guide provides an in-depth overview of its properties, safety protocols, applications, and relevant experimental procedures for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental design and chemical synthesis.

| Property | Value | Source |

| CAS Number | 307-43-7 | [1][2][3] |

| Molecular Formula | C₁₀BrF₂₁ | [1] |

| Molecular Weight | 598.98 g/mol | [1][3] |

| Melting Point | 55 °C | [3][4][5] |

| Boiling Point | 185 °C (at 760 mm Hg) | [3][4][5] |

| Density | 1.862 g/mL (at 25 °C) | [3] |

| Refractive Index | 1.294 (at 25 °C) | [3] |

| Synonyms | 1-Bromohenicosafluorodecane, 1-Bromoperfluorodecane | [1][3] |

Safety and Handling Information

This compound is classified as an irritant. Adherence to appropriate safety protocols is essential when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements & Handling:

-

Prevention: Avoid breathing dust, mist, or spray (P261). Wash skin thoroughly after handling (P264). Use only in well-ventilated areas (P271). Wear protective gloves, eye protection, and face protection (P280).

-

Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use. Store locked up (P405).

-

Disposal: Dispose of contents and container to an approved waste disposal plant (P501).

Applications in Research and Drug Development

The unique properties of fluorinated compounds make them highly valuable in the pharmaceutical and life sciences sectors. The judicious incorporation of fluorine into drug molecules can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity.[6]

This compound serves primarily as a specialized laboratory chemical and a building block in organic synthesis.[7] Its high density and immiscibility with both aqueous and hydrocarbon solvents make it useful in multi-phase reaction systems.

In the context of drug development, perfluorocarbons (PFCs) like this compound are explored for several advanced applications:

-

Contrast Agents: The high electron density of the bromine atom, combined with the overall density of the molecule, makes related PFCs like Perfluorooctyl bromide (Perflubron) effective as contrast agents for various imaging modalities, including MRI.[8][9]

-

Oxygen Carriers: PFCs have a high capacity for dissolving respiratory gases. This has led to the development of PFC-based emulsions as potential "blood substitutes" or oxygen therapeutics to enhance oxygen delivery in clinical settings.[8] this compound can act as a stabilizing agent in these emulsions by lowering the solubility and diffusibility of the core PFC phase, thereby preventing droplet degradation.[10]

-

Drug Delivery: The inert and hydrophobic nature of PFCs makes them suitable for creating stable emulsions and nanoparticles for targeted drug delivery.

Experimental Protocols

While a specific protocol for this compound was not detailed in the provided search results, a representative synthesis for the closely related and widely studied n-Perfluorooctyl bromide (PFOB) is available. This continuous gas-phase process highlights the typical conditions required for the synthesis of perfluoroalkyl bromides and is instructive for researchers working with these materials.[11][12]

Objective: To synthesize n-perfluorooctyl bromide (C₈F₁₇Br) via continuous gas-phase bromination of 1-hydroheptadecafluoro-n-octane (C₈F₁₇H).[11][12]

Materials:

-

1-hydroheptadecafluoro-n-octane (C₈F₁₇H)

-

Bromine (Br₂)

-

Inert gas (e.g., Nitrogen) for dilution (optional)

Equipment:

-

High-temperature tubular reactor

-

Vaporization system for reactants

-

Condenser/cooling system to collect products

-

Neutralization bath (e.g., sodium bisulfite solution)

-

Distillation apparatus for purification

Methodology:

-

Vaporization: The reactants, 1-hydroheptadecafluoro-n-octane and bromine, are vaporized separately and mixed, potentially with an inert diluent gas.[11]

-

Reaction: The gaseous mixture is introduced into the tubular reactor pre-heated to a temperature between 450°C and 520°C (preferably 470-510°C).[12]

-

Parameter Control: The reaction is maintained under the following conditions:

-

Product Collection: The gas stream exiting the reactor is rapidly cooled and condensed to collect the crude product mixture, which primarily contains n-perfluorooctyl bromide, unreacted starting materials, and hydrogen bromide (HBr) as a byproduct.

-

Neutralization: The crude liquid is washed with a reducing agent solution, such as sodium bisulfite, to remove unreacted bromine and neutralize the HBr byproduct.

-

Purification: The final product, n-perfluorooctyl bromide, is purified from the organic phase by fractional distillation. This process achieves high selectivity (≥99%) and avoids the formation of toxic byproducts like perfluoroisobutylene.[12]

Conclusion

This compound (CAS 307-43-7) is a specialized fluorochemical with distinct properties derived from its perfluorinated structure. Its high density, thermal stability, and chemical inertness make it a useful component in scientific research and as a building block for more complex molecules. While it requires careful handling due to its irritant properties, its utility is evident in the broader context of perfluorocarbon applications, which span from advanced medical imaging and oxygen therapeutics to drug delivery systems. The synthetic protocols developed for related compounds demonstrate a clear pathway for producing high-purity materials essential for these demanding applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 307-43-7 | 1100-A-28 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. fluoryx.com [fluoryx.com]

- 5. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. canbipharm.com [canbipharm.com]

- 8. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. perfluorooctyl bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]

- 12. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]

Perfluorodecyl Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of perfluorodecyl bromide (CAS No. 307-43-7), a perfluorinated compound with significant potential in biomedical applications. This document details its core characteristics, synthesis and purification methodologies, and its emerging role in drug delivery and diagnostic imaging.

Core Chemical and Physical Properties

This compound, also known as 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane, is a dense, chemically inert liquid. Its high fluorine content imparts unique properties, making it a valuable component in various advanced formulations.

| Property | Value | Reference |

| CAS Number | 307-43-7 | [1][2][3][4] |

| Molecular Formula | C10BrF21 | [1][2] |

| Molecular Weight | 598.98 g/mol | [1][2][3] |

| Melting Point | 55 °C | [2][4][5] |

| Boiling Point | 185 °C @ 760 mmHg | [2][4][5] |

| Density | 1.862 g/mL @ 25 °C | [2][3] |

| Refractive Index | 1.294 @ 25 °C | [2] |

| Purity | >98% | [2][3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of a perfluoroalkyl iodide with bromine. A general industrial process involves the irradiation of the perfluoroalkyl iodide and bromine with light at elevated temperatures in a transparent reactor. A key aspect of this process is the continuous removal of the iodine monobromide (IBr) byproduct, which can be achieved through phase separation due to its poor solubility and higher density compared to the reactants and product.

General Synthesis Protocol:

-

Reaction Setup: A light-transmitting reactor equipped with a reflux condenser and a trap for layer separation is charged with perfluorodecyl iodide (C10F21I).

-

Reactant Addition: Bromine (Br2) is added to the reactor, typically in a molar ratio of 1:1 to 3:1 with the perfluoroalkyl iodide.

-

Reaction Conditions: The mixture is heated to a temperature between 120 °C and 180 °C while being exposed to a light source. The reaction temperature is maintained to ensure reflux and facilitate the removal of the IBr byproduct.

-

Byproduct Removal: The denser IBr layer that separates in the trap is continuously or periodically removed from the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is cooled and washed with an alkaline or reducing agent solution (e.g., sodium hydroxide (B78521) or sodium bisulfite solution) to remove any remaining bromine and IBr.

-

Purification: The crude this compound is then purified by rectification (distillation) to yield the final product.

For laboratory-scale purification of highly fluorinated compounds like this compound, column chromatography using fluorous reverse phase silica (B1680970) gel has been shown to be an effective method.[5] This technique separates compounds based on their fluorine content, allowing for efficient removal of non-fluorinated or less-fluorinated impurities.

Applications in Drug Development

The unique properties of this compound, particularly its high density, chemical inertness, and ability to dissolve and transport gases, make it a promising candidate for various applications in drug development, primarily in the formulation of nanoemulsions for drug delivery and as a contrast agent for diagnostic imaging. While many studies focus on its shorter-chain analogue, perfluorooctyl bromide (PFOB), the principles and formulation strategies are directly applicable to this compound.

Perfluorocarbon Nanoemulsions for Drug Delivery

Perfluorocarbon nanoemulsions (PFC-NEs) are stable dispersions of nanoscale droplets of perfluorocarbons in an aqueous medium, stabilized by a surfactant monolayer, typically composed of phospholipids. These nanoemulsions can be formulated to encapsulate therapeutic agents, enhancing their stability, and enabling targeted delivery.

General Protocol for PFC-NE Formulation:

A common method for preparing PFC-NEs is through high-energy emulsification techniques such as high-pressure homogenization or dual centrifugation.[6][7]

-

Preparation of Phases:

-

Aqueous Phase: An aqueous buffer (e.g., phosphate-buffered saline) is prepared.

-

Perfluorocarbon/Surfactant Phase: this compound is mixed with a phospholipid surfactant (e.g., a mixture of lecithin-derived phospholipids). The therapeutic drug, if lipophilic, can be incorporated into this phase.

-

-

Pre-emulsification: The two phases are combined and subjected to high-shear mixing to form a coarse pre-emulsion.

-

Homogenization: The pre-emulsion is then processed through a high-pressure homogenizer or a dual centrifuge to reduce the droplet size to the nanometer range (typically 100-500 nm).[7] The process parameters (pressure, number of cycles, or centrifugation speed and time) are optimized to achieve the desired particle size and polydispersity index.

-

Purification: If an excess of phospholipid is used, liposomal byproducts may form. These can be removed by centrifugation to yield a purified nanoemulsion.[6]

-

Sterilization: For in vivo applications, the final nanoemulsion is typically sterilized by filtration through a 0.22 µm filter.

Use as a Contrast Agent

This compound's high bromine content makes it radiopaque, allowing it to function as a contrast agent for X-ray-based imaging modalities like computed tomography (CT). Furthermore, nanoemulsions formulated with this compound can serve as effective ultrasound contrast agents.[1][2] When injected intravenously, these nanoparticles persist in the bloodstream for an extended period, enabling blood pool imaging and visualization of vasculature.[2] The small size of the nanoparticles allows them to extravasate through the leaky vasculature of tumors, leading to passive targeting and enhanced tumor detection.[1]

Experimental Procedure for Ultrasound Imaging:

-

Animal Model: An appropriate animal model with the disease of interest (e.g., tumor-bearing mice) is prepared.

-

Contrast Agent Administration: The this compound nanoemulsion is administered, typically via intravenous injection. The dosage is determined based on the specific application and animal model.

-

Imaging: Ultrasound imaging is performed at various time points post-injection to observe the distribution and accumulation of the contrast agent in the target tissue. Specific imaging modalities, such as power Doppler harmonic imaging, may be used to enhance the signal from the nanoemulsion.[1]

-

Image Analysis: The acquired images are analyzed to quantify the enhancement in the region of interest, providing information on tissue perfusion, vascularity, or receptor targeting (if the nanoparticles are functionalized with targeting ligands).

Spectroscopic Data

13C NMR Spectroscopy

The 13C NMR spectrum of this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the perfluorinated chain. Due to the strong electron-withdrawing effect of the fluorine atoms, the chemical shifts of the carbons will be significantly downfield compared to their hydrocarbon analogues. The carbon atom bonded to bromine (C-1) will also experience a distinct chemical shift. Strong C-F coupling will lead to complex splitting patterns for each carbon signal. Proton-decoupled spectra would still show splitting due to 13C-19F coupling.

19F NMR Spectroscopy

The 19F NMR spectrum is a powerful tool for characterizing perfluorinated compounds. For this compound, nine distinct signals are expected for the nine chemically non-equivalent fluorine environments along the chain (CF3, and eight different CF2 groups), plus a signal for the CF2 group attached to the bromine. The chemical shifts will be spread over a wide range, which is characteristic of 19F NMR. The terminal CF3 group will appear as a triplet, while the CF2 groups will exhibit complex multiplets due to coupling with neighboring fluorine atoms. The CF2 group alpha to the bromine atom will have a distinct chemical shift compared to the other CF2 groups.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for 79Br and 81Br). The fragmentation pattern would likely involve the loss of a bromine atom and successive losses of CF2 units, leading to a series of fragment ions separated by 50 mass units (the mass of a CF2 group).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorption bands in the region of 1100-1300 cm-1, which are characteristic of C-F stretching vibrations. The C-Br stretching vibration is expected to appear at a lower wavenumber, typically in the range of 500-700 cm-1. The absence of significant C-H stretching bands (around 2800-3000 cm-1) would confirm the perfluorinated nature of the molecule.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorooctylbromide as a contrast agent for CT and sonography: preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Small-scale preparation of perfluorocarbon-nanoemulsions utilizing dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thno.org [thno.org]

Perfluorodecyl Bromide: A Comprehensive Technical Guide to its Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecyl bromide (PFDB), a member of the perfluorocarbon family, is a synthetic organofluorine compound with the chemical formula C₁₀BrF₂₁. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and key applications in the biomedical field, particularly in drug delivery and diagnostic imaging. The document details experimental protocols for the synthesis of related compounds and the formulation of nanoemulsions, and presents spectroscopic data for structural elucidation. Furthermore, it explores the role of perfluorocarbon-based nanoemulsions as contrast agents and drug carriers, supported by workflow diagrams and pathway visualizations to aid researchers in their understanding and application of this versatile molecule.

Introduction

This compound, also known as 1-bromoheneicosafluorodecane, is a dense, biochemically inert liquid.[1] Its structure is characterized by a ten-carbon chain where all hydrogen atoms are substituted with fluorine, and a terminal bromine atom. This high degree of fluorination imparts unique properties, including high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity. These characteristics make it a compound of significant interest for various advanced applications, especially in the medical and pharmaceutical sectors. When formulated into nanoemulsions, this compound serves as a core component for oxygen therapeutics, and as a contrast agent for diagnostic imaging modalities such as ultrasound and ¹⁹F Magnetic Resonance Imaging (MRI).[2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a linear chain of ten carbon atoms fully saturated with fluorine atoms, with a bromine atom attached to one of the terminal carbons. This structure gives it a high molecular weight and density.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀BrF₂₁ | [4] |

| Molecular Weight | 598.98 g/mol | [4] |

| CAS Number | 307-43-7 | [4] |

| Boiling Point | 185 °C | [5] |

| Melting Point | 55 °C | [5] |

| Density | 1.862 g/mL at 25 °C | [5] |

| Refractive Index | 1.294 at 25 °C | [5] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts.[6] For a perfluorinated chain like in this compound, one would expect a series of signals corresponding to the different CF₂ groups and the terminal CF₃ and CF₂Br groups. The chemical shifts are influenced by the proximity to the bromine atom and the end of the chain.[7]

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum of a fluorinated compound, the signals are split by the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets.[8][9] Broadband decoupling of both ¹H and ¹⁹F is necessary to obtain singlets for each carbon environment.[8] The chemical shifts would be in the region characteristic of sp³ carbons bonded to fluorine.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of perfluoroalkanes typically shows extensive fragmentation.[10] The fragmentation pattern of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragments from the loss of Br, CF₃, and successive CF₂ units.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of a perfluorinated compound is dominated by strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.[13] The spectrum for this compound would show intense absorption bands in this range, characteristic of the perfluoroalkyl chain.[5]

Experimental Protocols

Generalized Synthesis of 1-Bromo-perfluoroalkanes

While a specific protocol for this compound is not detailed in the available literature, a general method for the synthesis of 1-bromo-perfluoroalkanes can be adapted from procedures for similar compounds. One common approach is the radical addition of bromine to a perfluoroalkene or the substitution of a different halogen. A representative, though not identical, synthesis is the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes to yield 1-bromo-1-fluoroalkanes.[14]

Protocol: Photoredox-Catalyzed Synthesis of 1-Bromo-1-fluoroalkanes (Adapted) [14]

-

To a reaction vessel, add the unactivated alkene (1.0 equiv), dibromofluoromethane (2.0 equiv), and the photoredox catalyst [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ (1 mol%).

-

Add anhydrous THF as the solvent.

-

Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

-

Irradiate the reaction mixture with a blue LED lamp at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-bromo-1-fluoroalkane.

Preparation of Perfluorocarbon Nanoemulsions

This compound is often used in the form of a nanoemulsion for biomedical applications. The following is a generalized protocol for the preparation of perfluorocarbon nanoemulsions using high-pressure homogenization.

Protocol: Preparation of Perfluorocarbon Nanoemulsion [14][15]

-

Preparation of the Oil Phase: Dissolve a surfactant (e.g., egg yolk phospholipid) in this compound.

-

Preparation of the Aqueous Phase: Prepare an aqueous solution containing a co-surfactant (e.g., Pluronic F-68) and an osmotic agent (e.g., glycerol) in water for injection.

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring vigorously with a high-shear mixer to form a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles until a translucent nanoemulsion with the desired droplet size is obtained.

-

Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

-

Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Applications in Drug Development and Research

The primary application of this compound in the biomedical field is as a core component of nanoemulsions for use as ultrasound contrast agents and as vehicles for drug delivery.[1][3]

Ultrasound Contrast Agent

Perfluorocarbon nanoemulsions have a low speed of sound and are resistant to pressure changes, making them stable and effective ultrasound contrast agents.[1][3] They provide enhanced echogenicity of tissues and can be used for blood pool imaging.[1]

Experimental Workflow: Ultrasound Imaging with Perfluorocarbon Nanoemulsions

Caption: Workflow for ultrasound imaging using this compound nanoemulsions.

Drug Delivery Vehicle

The inert core of perfluorocarbon nanoemulsions can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[16][17] The surface of the nanoemulsion can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific tissues or cells.

Signaling Pathway: Targeted Drug Delivery and Cellular Uptake

While this compound itself is not known to directly interact with specific signaling pathways, its formulation into targeted nanoemulsions can facilitate the delivery of therapeutic agents that do modulate cellular signaling. For example, a nanoemulsion carrying an anti-cancer drug can be targeted to a receptor overexpressed on cancer cells.

Caption: Pathway of targeted nanoemulsion delivery and intracellular drug action.

Safety and Toxicology

Perfluorocarbons, including this compound, are generally considered to have low toxicity due to their chemical inertness.[18][19] However, the toxicological profile can be influenced by impurities and the chain length of the perfluorinated acid, with longer chains showing potentially higher toxicity.[18][19] In vitro studies using mammalian cell lines can be employed to assess the cytotoxicity of this compound formulations.[20]

Conclusion

This compound is a highly fluorinated organic compound with significant potential in biomedical applications. Its unique physicochemical properties make it an excellent candidate for the formulation of nanoemulsions used in ultrasound imaging and as drug delivery systems. Further research into its specific interactions at the cellular and molecular level will continue to expand its utility in the development of novel diagnostics and therapeutics. This guide provides a foundational understanding of its molecular structure, properties, and applications to aid researchers in this endeavor.

References

- 1. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. thno.org [thno.org]

- 17. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

An In-depth Technical Guide to 1-Bromoheneicosafluorodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromoheneicosafluorodecane (C10F21Br) is a perfluorinated alkyl bromide that holds significant interest in the fields of materials science and advanced chemical synthesis. Its unique properties, derived from the high electronegativity of its fluorine atoms, make it a valuable building block for the creation of specialized surfaces and complex molecules. This technical guide provides a comprehensive overview of 1-bromoheneicosafluorodecane, including its chemical and physical properties, synthesis, spectroscopic data, safety and handling protocols, and potential applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

1-Bromoheneicosafluorodecane is a dense, thermally stable liquid. The high degree of fluorination imparts properties such as chemical inertness, hydrophobicity, and lipophobicity.

| Property | Value |

| CAS Number | 307-43-7 |

| Molecular Formula | C10BrF21 |

| Molecular Weight | 598.98 g/mol |

| Appearance | Colorless liquid |

| Density | 1.862 g/cm³ |

| Boiling Point | 184.7 °C at 760 mmHg |

| Flash Point | 65.5 °C |

| Refractive Index | 1.294 |

| LogP | 7.61880 |

Synthesis of 1-Bromoheneicosafluorodecane

While specific industrial synthesis protocols for 1-bromoheneicosafluorodecane are proprietary, its synthesis can be approached through established methods for the preparation of perfluoroalkyl bromides. Two plausible synthetic routes are the Hunsdiecker reaction and the anti-Markovnikov hydrobromination of a corresponding alkene.

Hunsdiecker Reaction

The Hunsdiecker reaction involves the decarboxylative halogenation of a carboxylic acid salt. In this case, the silver salt of perfluoroundecanoic acid would be treated with bromine.

Reaction Pathway:

Experimental Protocol (General Procedure):

-

Preparation of the Silver Salt: Perfluoroundecanoic acid is dissolved in a suitable solvent and treated with a stoichiometric amount of silver(I) oxide. The mixture is stirred until the formation of the silver salt is complete, which can be monitored by the disappearance of the carboxylic acid peak in the IR spectrum. The solvent is then removed under reduced pressure to yield the dry silver perfluoroundecanoate.

-

Halogenation: The dry silver salt is suspended in an inert solvent, such as carbon tetrachloride. A solution of bromine in the same solvent is added dropwise to the suspension with stirring.

-

Reaction and Work-up: The reaction mixture is heated to reflux until the evolution of carbon dioxide ceases. After cooling, the precipitated silver bromide is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.

Anti-Markovnikov Hydrobromination

This method involves the free-radical addition of hydrogen bromide to a terminal alkene, heneicosafluorodec-1-ene, in the presence of a radical initiator like a peroxide.[1][2][3][4][5]

Reaction Pathway:

Experimental Protocol (General Procedure):

-

Initiation: A solution of heneicosafluorodec-1-ene in a suitable inert solvent is prepared in a reaction vessel equipped with a gas inlet. A radical initiator, such as benzoyl peroxide, is added.

-

Reaction: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a non-polar solvent is added. The reaction is often initiated by UV light or heat. The progress of the reaction can be monitored by GC-MS.

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to yield pure 1-bromoheneicosafluorodecane.

Spectroscopic Data

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds. The spectrum of 1-bromoheneicosafluorodecane is expected to show distinct signals for the CF3 group, the CF2 groups adjacent to the bromine and the CF3 group, and the internal CF2 groups.

| Assignment | Expected Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

| -CF₃ | ~ -81 | Triplet |

| -CF₂Br | ~ -60 to -70 | Triplet |

| -CF₂-CF₂Br | ~ -122 | Multiplet |

| -(CF₂)₆- | ~ -122 to -124 | Multiplet |

| -CF₂-CF₃ | ~ -126 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the ten carbon atoms, with characteristic shifts due to the attached fluorine atoms. The carbon attached to bromine will have a distinct chemical shift compared to the fully fluorinated carbons.

| Assignment | Expected Chemical Shift (ppm vs. TMS) |

| -C F₃ | ~ 107-120 (quartet due to ¹JCF) |

| -C F₂Br | ~ 105-115 (triplet due to ¹JCF) |

| -(C F₂)₈- | ~ 108-120 (triplets due to ¹JCF) |

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromoheneicosafluorodecane will be dominated by strong absorption bands corresponding to the C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 1250 - 1100 | Strong C-F stretching bands |

| 800 - 700 | C-Br stretch |

Mass Spectrometry

The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity to the M peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Fragment |

| 598/600 | [M]⁺ (molecular ion) |

| 519 | [M - Br]⁺ |

| 181 | [C₃F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

Safety and Handling

1-Bromoheneicosafluorodecane is a perfluorinated compound and should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) for CAS number 307-43-7.

Applications in Research and Drug Development

Perfluoroalkyl chains are of significant interest in drug development due to their ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[6][7][8][9][10] The introduction of a perfluoroalkyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[6][7][8][9][10]

Synthesis of Fluorinated Drug Precursors

1-Bromoheneicosafluorodecane can serve as a precursor for introducing the long perfluorodecyl group into organic molecules through various cross-coupling reactions.[8][10] This allows for the synthesis of novel fluorinated building blocks for drug discovery.

Workflow for Incorporating a Perfluoroalkyl Chain:

Surface Modification and Self-Assembled Monolayers (SAMs)

The bromo-functional group of 1-bromoheneicosafluorodecane can be converted to other functional groups, such as a thiol, which can then be used to form self-assembled monolayers (SAMs) on gold or other metal surfaces.[11][12] These highly ordered and chemically inert surfaces have potential applications in biosensors, drug delivery platforms, and as non-fouling coatings for medical devices.

Experimental Protocol for SAM Formation on Gold (General Procedure):

-

Substrate Preparation: A gold-coated substrate is cleaned by sonication in ethanol (B145695) and then dried under a stream of nitrogen.

-

Thiol Conversion (if necessary): 1-Bromoheneicosafluorodecane is converted to the corresponding thiol, 1H,1H,2H,2H-heneicosafluorododecanethiol, through a reaction with a sulfur source like thiourea (B124793) followed by hydrolysis.

-

SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1 mM) of the perfluorinated thiol in ethanol for an extended period (e.g., 24 hours) to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: The substrate is removed from the solution, rinsed thoroughly with ethanol to remove any non-covalently bound molecules, and then dried with nitrogen.

-

Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Conclusion

1-Bromoheneicosafluorodecane is a specialized fluorochemical with a unique combination of properties that make it a valuable tool for researchers in materials science and drug development. Its synthesis, while requiring specialized techniques, is achievable through established organic chemistry methodologies. The ability to introduce the long perfluorodecyl chain into various molecular architectures opens up new possibilities for the design of advanced materials and potentially more effective therapeutic agents. Further research into the specific applications of this compound is warranted to fully explore its potential.

References

- 1. youtube.com [youtube.com]

- 2. byjus.com [byjus.com]

- 3. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 4. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. nbinno.com [nbinno.com]

- 7. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of Perfluorodecyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide, also known by its IUPAC name 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluorodecane, is a perfluorinated alkyl bromide. Its unique properties, stemming from the high electronegativity of fluorine atoms and the presence of a bromine atom, make it a compound of interest in various fields of research and development. This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and integration into various experimental and developmental workflows. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| CAS Number | 307-43-7 | [1] |

| Molecular Formula | C10BrF21 | [2][3] |

| Molecular Weight | 598.98 g/mol | [2][3][4][5] |

| Physical Form | Solid | [6] |

| Melting Point | 55 °C | [4][5][7] |

| Boiling Point | 185 °C @ 760 mmHg, 198 °C | [2][4][7] |

| Density | 1.86 - 1.862 g/mL @ 25 °C | [4][5][7] |

| Refractive Index | 1.29 - 1.294 @ 25 °C | [4][7] |

| Flash Point | > 110 °C | [7] |

| Purity | 98% - >99% | [4][5][7] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount in scientific research. The following sections detail standardized methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting point range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[3] The sample is compacted at the bottom of the tube.[3]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or similar device, is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus.[3] The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[3] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For liquids, the boiling point is a fundamental physical property. Given that this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.

Methodology: Micro-Boiling Point Method

-

Sample Preparation: A small amount of the sample (a few milliliters) is placed in a small test tube.[8][9] A capillary tube, sealed at one end, is inverted and placed into the sample.[9]

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[9]

-

Procedure: The apparatus is heated gently.[9] A stream of bubbles will emerge from the open end of the inverted capillary tube as the liquid boils.[9] Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.[9]

-

Data Recording: As the apparatus cools, the point at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[8][9]

Density Determination

The density of a solid can be determined using the principle of fluid displacement.

Methodology: Water Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[10][11]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded.[10][11] The solid sample is then carefully submerged in the liquid, and the new volume is recorded.[10][11]

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels.[10][11] The density is then calculated by dividing the mass of the solid by its determined volume.[10]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[12][13]

-

Sample Application: A few drops of the molten sample of this compound are placed on the prism of the refractometer.[13][14]

-

Measurement: The prisms are closed, and the light source is adjusted to illuminate the sample.[13][14] While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.[14] Any color fringing is removed using the dispersion correction knob.[14]

-

Data Recording: The refractive index is read directly from the instrument's scale at a specified temperature, typically 25°C.[15]

Flash Point Determination

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.

Methodology: Pensky-Martens Closed-Cup Test (ASTM D93)

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a lid that has openings for a stirrer, thermometer, and ignition source.[2][4]

-

Procedure: The test cup is filled with the sample to a specified level.[2][4] The sample is heated at a controlled rate while being stirred.[2][4] At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.[2][4]

-

Data Recording: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4][16]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, a compound with significant potential in various scientific applications. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. Understanding these fundamental characteristics is crucial for the effective utilization of this compound in drug development and other advanced research areas.

References

- 1. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. westlab.com [westlab.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. hinotek.com [hinotek.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 16. shxf17.com [shxf17.com]

Technical Guide: Physicochemical Properties and Synthesis of Perfluorodecyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyl bromide (C₁₀BrF₂₁), a member of the perfluoroalkyl bromide family, is a compound of significant interest in various advanced applications, including as a contrast agent and in the formulation of pharmaceutical emulsions. Its unique properties, derived from its highly fluorinated carbon chain, make a thorough understanding of its physical characteristics and synthesis crucial for its effective application in research and drug development. This guide provides a detailed overview of the melting and boiling points of this compound, the experimental methodologies for their determination, and a schematic of its synthesis.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and application. The available data are summarized in the table below.

| Property | Value | Source |

| Melting Point | 55 °C | --INVALID-LINK--, Japanese Patent JP2543669B2 |

| Boiling Point | 185 °C | --INVALID-LINK-- |

| Boiling Point | 198 °C | Cash, Gordon G.; Toxicological and Environmental Chemistry, (2008), 90(6), 1073-1089[1] |

Note on Discrepancies: There is a notable discrepancy in the reported boiling points. While one supplier reports 185 °C, a peer-reviewed publication from 2008 indicates a boiling point of 198 °C.[1] Researchers should consider the purity of the material and the experimental conditions when evaluating these values.

Experimental Protocols

The determination of accurate melting and boiling points is fundamental in chemical analysis. The following sections describe generalized experimental protocols applicable to the determination of these properties for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid can be determined by observing the temperature at which it transitions to a liquid. A common and reliable method is the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb, to ensure uniform heating.

-

Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination (Micro Boiling Point Method)

For determining the boiling point of a liquid, especially with small sample volumes, the micro boiling point method is often employed.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A few drops of liquid this compound are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is heated in an oil bath. As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

-

Observation and Data Recording: Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is discontinued. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis Workflow

Perfluoroalkyl bromides, including this compound, can be synthesized through various methods. One notable process involves the reaction of a perfluoroalkanesulfonyl chloride with hydrogen bromide in the presence of a catalyst. This single-step reaction offers high yield and selectivity.

Caption: Synthesis of this compound.

Applications in Drug Development

This compound and related perfluorocarbons are utilized in the pharmaceutical industry primarily for the formulation of stable emulsions. These emulsions can serve as oxygen carriers ("blood substitutes") or as contrast agents for medical imaging techniques. The high gas-dissolving capacity and chemical inertness of perfluorocarbons make them ideal for these applications. The stability of these emulsions is a critical factor, and understanding the physicochemical properties of components like this compound is essential for optimizing formulation and ensuring efficacy and safety.

References

A Technical Guide to the Physicochemical Properties of Perfluorodecyl Bromide

This technical guide provides an in-depth overview of the density and refractive index of perfluorodecyl bromide (1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluorodecane). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document outlines key physical constants, detailed experimental protocols for their determination, and a workflow diagram for clarity.

Core Physicochemical Data

This compound is a dense, fluorinated organic compound. Its key physical properties are summarized below. The data is consistently reported across multiple chemical suppliers.

Data Presentation

| Property | Value | Temperature (°C) | Units | Reference(s) |

| Density | 1.862 | 25 | g/mL | [1] |

| 1.862 | - | g/cm³ | [2] | |

| 1.86 | 25 | g/mL | [3] | |

| Refractive Index | 1.294 | 25 | - | [1] |

| 1.29 | 25 | - | [3] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of liquid density and refractive index.

Determination of Density

The density of a liquid can be determined using several gravimetric and volumetric techniques. Common methods include direct mass and volume measurement and the pycnometer method.

Method 1: Direct Mass and Volume Measurement

This is a straightforward method for determining density.

-

Apparatus: Analytical balance, graduated cylinder or volumetric pipette.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or beaker using an analytical balance.

-

Dispense a precise volume of this compound into the tared container. For higher accuracy, a calibrated pipette is recommended over a graduated cylinder.

-

Record the exact volume of the liquid added.

-

Measure the total mass of the container and the liquid.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the total mass.

-

The density is calculated using the formula: Density = Mass / Volume [4].

-

-

Considerations: Ensure the measuring equipment is calibrated correctly. The temperature of the liquid should be controlled and recorded as density is temperature-dependent.

Method 2: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, designed for precise density measurements[5].

-

Apparatus: Pycnometer, analytical balance, thermometer, and a temperature-controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and measure its mass.

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped.

-

Place the filled pycnometer in a temperature-controlled water bath to reach thermal equilibrium.

-

Measure the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath, and measure its mass.

-

The volume of the pycnometer is determined from the mass and known density of the water.

-

The density of the this compound is then calculated from its mass and the determined volume of the pycnometer.

-

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a fundamental optical property. It is commonly measured using a refractometer or optical techniques like interferometry.

Method 1: Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.

-

Apparatus: Abbe refractometer, a constant temperature bath, and a light source (often built-in).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Ensure the prism surfaces are clean.

-

Place a few drops of this compound onto the measuring prism.

-

Close the illuminating prism and allow the sample to spread evenly, forming a thin film.

-

Circulate water from the constant temperature bath through the prisms to maintain a stable temperature (e.g., 25°C).

-

While looking through the eyepiece, adjust the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

Method 2: Michelson Interferometer

For high-precision measurements, a Michelson interferometer can be employed[6].

-

Apparatus: Michelson interferometer, a laser source, a rotation stage, a liquid cell, and a detector.

-

Procedure:

-

The liquid sample is placed in a transparent cell with flat, parallel windows. This cell is mounted on a rotation stage within one arm of the interferometer.

-

The interferometer produces a pattern of interference fringes.

-

As the cell containing the liquid is rotated, the optical path length of the laser beam through the sample changes, causing the interference fringes to shift.

-

By precisely measuring the angle of rotation and counting the number of fringes that pass a reference point, the refractive index of the liquid can be calculated with high accuracy using the relevant optical equations[6].

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the physicochemical properties of a liquid sample like this compound.

References

A Deep Dive into Perfluoroalkyl Bromides: Heptadecafluorooctyl Bromide vs. Perfluorodecyl Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluoroalkyl bromides, a class of synthetic organofluorine compounds, have garnered significant interest in the biomedical field due to their unique physicochemical properties, including high gas solubility, chemical inertness, and hydrophobicity. This technical guide provides a comprehensive comparison of two prominent members of this class: Heptadecafluorooctyl bromide and Perfluorodecyl bromide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into their properties, synthesis, and potential applications, with a focus on their roles as contrast agents and in drug delivery systems.

Core Chemical and Physical Properties

Heptadecafluorooctyl bromide (C8F17Br), also widely known as perfluorooctyl bromide or perflubron, and this compound (C10F21Br) are structurally similar, differing by two perfluorinated carbon units. This structural difference, however, imparts distinct physical properties that influence their behavior and suitability for various applications. A summary of their key quantitative data is presented below.

| Property | Heptadecafluorooctyl Bromide | This compound |

| Synonyms | Perfluorooctyl bromide, Perflubron | 1-Bromoheneicosafluorodecane |

| CAS Number | 423-55-2[1] | 307-43-7[2] |

| Molecular Formula | C8BrF17[1] | C10BrF21[2] |

| Molecular Weight | 498.96 g/mol [1] | 598.98 g/mol [2] |

| Appearance | Clear, light yellow liquid[1] | Solid |

| Boiling Point | 142 °C[1][3] | 198 °C[2] |

| Melting Point | Not specified | 87 - 88 °C[4] |

| Density | 1.93 g/mL at 25 °C[3] | No data available |

| Refractive Index | n20/D 1.305[3] | 1.293 at 25 °C[4] |

Synthesis and Purification

The synthesis of perfluoroalkyl bromides typically involves the bromination of a corresponding perfluoroalkyl iodide or the reaction of bromine with a hydro-perfluoroalkane.

General Synthesis of Perfluoroalkyl Bromides

A common method for the synthesis of perfluoroalkyl bromides involves the reaction of a perfluoroalkyl iodide with bromine. This reaction can be carried out in a light-transmitting reactor with exposure to light and heating at temperatures between 120 to 180 °C. A key aspect of this process is the simultaneous removal of the iodine monobromide (IBr) byproduct, which can be achieved by layer separation. The molar ratio of bromine to the perfluoroalkyl iodide is typically in the range of 1 to 3.

Another patented method describes a continuous gas-phase reaction of bromine with a 1-hydro-perfluoroalkane at elevated temperatures (450-520 °C)[5][6]. This process is reported to have high selectivity for the desired perfluoroalkyl bromide and avoids the formation of toxic byproducts[5].

Experimental Protocol: Synthesis of n-Perfluorooctyl Bromide

This protocol is based on a patented continuous gas-phase process[6]:

Materials:

-

1-hydroheptadecafluoro-n-octane (C8F17H)

-

Bromine (Br2)

-

Inert diluent gas (e.g., Nitrogen)

-

Tubular reactor made of a material resistant to bromine at high temperatures

-

Temperature control system

-

Flow controllers for gases

-

Condensation and collection system

-

Sodium sulfite (B76179) solution (for quenching)

-

Slightly alkaline solution (for washing)

Procedure:

-

Set up the tubular reactor with precise temperature control.

-

Introduce a continuous flow of gaseous 1-hydroheptadecafluoro-n-octane and bromine into the reactor. The molar ratio of Br2 to C8F17H should be maintained between 0.5 and 2.5.

-

Maintain the reaction temperature between 470 °C and 510 °C.

-

Control the flow rates to achieve a contact time between 5 and 60 seconds.

-

The reaction can be carried out at atmospheric pressure and may include an inert diluent.

-

The gaseous product mixture exiting the reactor is cooled to condense the n-perfluorooctyl bromide.

-

The condensed product is then washed with a sodium sulfite solution to remove any unreacted bromine, followed by a wash with a slightly alkaline solution.

-

The final product can be purified by distillation.

Expected Outcome: This process is reported to yield n-perfluorooctyl bromide with a selectivity of at least 99%, without the formation of toxic byproducts like perfluoroisobutene[6].

Applications in Drug Development and Medicine

Both Heptadecafluorooctyl bromide and this compound have been explored for various biomedical applications, primarily due to their high capacity to dissolve respiratory gases.

Oxygen Therapeutics

Perfluorocarbons are capable of dissolving large volumes of gases, including oxygen, making them attractive candidates for use as artificial oxygen carriers or "blood substitutes". Emulsions of these compounds can be used to deliver oxygen to tissues, particularly in situations of acute blood loss or to oxygenate hypoxic tumors to enhance the efficacy of radiation therapy.

Oxygent™, a second-generation perfluorocarbon emulsion, was developed as an intravascular oxygen carrier and contains a mixture of perfluorooctyl bromide and this compound[7]. The inclusion of this compound is thought to enhance the stability of the emulsion.

Medical Imaging

Heptadecafluorooctyl bromide (perflubron) has been extensively investigated as a contrast agent for various imaging modalities[8]. Its high electron density due to the presence of bromine and fluorine atoms makes it radiopaque, allowing for its use in X-ray and computed tomography (CT) imaging. Furthermore, the fluorine atoms provide a strong signal in ¹⁹F magnetic resonance imaging (MRI), a technique that offers high specificity as there is no natural fluorine background in the body. Perflubron has been used as a gastrointestinal contrast agent for MRI[9].

The role of this compound in medical imaging is less documented as a standalone agent but is a component of some formulations developed for imaging applications.

Biological Interactions and Cellular Mechanisms

The biological interactions of perfluoroalkyl bromides are largely dictated by their inertness and their formulation into emulsions for in vivo use. These emulsions are typically composed of a perfluorocarbon core surrounded by a surfactant, often a phospholipid.

Cellular Uptake and Biodistribution

Perfluorocarbon emulsions are primarily taken up by the reticuloendothelial system (RES), with accumulation in the liver and spleen. The particles are eventually broken down, and the perfluorocarbon is eliminated from the body through exhalation. The chain length of the perfluoroalkyl bromide can influence the in vivo residence time, with longer chains generally leading to longer retention.

Interaction with Endothelial Cells and Inflammatory Response

Studies have shown that perfluorocarbon emulsions can interact with endothelial cells. A perfluorooctyl bromide emulsion was found to be non-cytotoxic to human umbilical vein endothelial cells (HUVECs) in culture[10]. Interestingly, this emulsion was observed to inhibit the activation of endothelial cells induced by endotoxin (B1171834) (lipopolysaccharide, LPS)[2]. This suggests a potential anti-inflammatory role for these emulsions.

The proposed mechanism for this anti-inflammatory effect involves the sequestration of LPS by the perfluorocarbon emulsion, preventing it from activating endothelial cells and subsequent inflammatory signaling cascades.

Figure 1: This diagram illustrates the proposed mechanism by which perfluorocarbon emulsions may exert an anti-inflammatory effect on endothelial cells. Lipopolysaccharide (LPS) normally binds to Toll-like Receptor 4 (TLR4) on the surface of endothelial cells, triggering the NF-κB signaling pathway. This leads to the upregulation of adhesion molecules, resulting in endothelial activation and inflammation. Perfluorocarbon emulsions are hypothesized to sequester LPS, preventing it from interacting with TLR4 and thereby inhibiting this inflammatory cascade.

Experimental Protocols

Preparation of a Perfluorocarbon Emulsion

This protocol provides a general method for preparing a perfluorocarbon-in-water emulsion suitable for pre-clinical research.

Materials:

-

Heptadecafluorooctyl bromide or this compound

-

Egg yolk phospholipid (or other suitable surfactant)

-

Glycerin (as an osmotic agent)

-

Water for injection

-

High-pressure homogenizer or microfluidizer

Procedure:

-

Prepare the aqueous phase by dissolving glycerin in water for injection.

-

Prepare the oil phase by mixing the perfluoroalkyl bromide with the phospholipid.

-

Heat both phases to approximately 70-80 °C.

-

Combine the oil and aqueous phases and create a coarse pre-emulsion using a high-shear mixer.

-

Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for several cycles until the desired droplet size is achieved (typically in the range of 150-250 nm for intravenous applications).

-

Cool the resulting emulsion to room temperature.

-

The final emulsion should be characterized for droplet size, zeta potential, and stability.

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of perfluorocarbon emulsions on a cell line, such as human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs (or other relevant cell line)

-

Cell culture medium (e.g., M199 with supplements)

-

Perfluorocarbon emulsion to be tested

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

Plate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a suitable density and allow them to adhere and reach confluence.

-

Prepare serial dilutions of the perfluorocarbon emulsion in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the emulsion. Include a control group with medium only.

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

After incubation, remove the emulsion-containing medium and wash the cells with phosphate-buffered saline (PBS).

-

Add the MTT reagent (or other viability assay reagent) to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the control group.

Figure 2: This diagram outlines the key steps in performing an in vitro cytotoxicity assay to evaluate the effect of perfluorocarbon emulsions on a cell line.

Conclusion

Heptadecafluorooctyl bromide is a well-characterized perfluoroalkyl bromide with established applications in medical imaging and as a component of oxygen therapeutics. Its physicochemical properties, synthesis, and biological interactions have been more extensively studied compared to this compound. While this compound is utilized in some emulsion formulations, likely for its stabilizing properties, there is a notable lack of publicly available, direct comparative data on its performance and biological effects versus its shorter-chain counterpart.